molecular formula C16H23N3O2 B2451757 tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2503208-32-8

tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2451757
CAS No.: 2503208-32-8
M. Wt: 289.379
InChI Key: ZMBGMCFZZOUFFZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23N3O2. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and pyrazolyl groups play a crucial role in its activity, allowing it to bind to certain enzymes or receptors and modulate their function .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate.

Properties

IUPAC Name

tert-butyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-5-13-10-17-19(11-13)12-14-6-8-18(9-7-14)15(20)21-16(2,3)4/h1,10-11,14H,6-9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBGMCFZZOUFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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